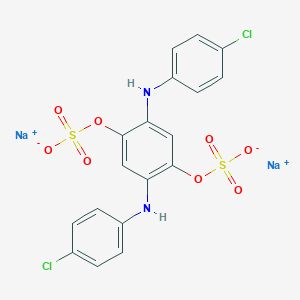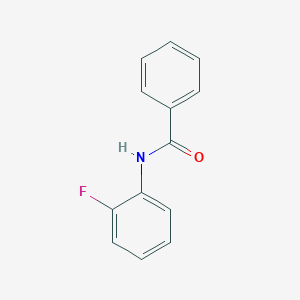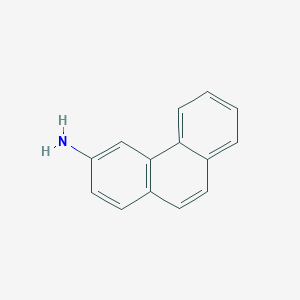
3-Phenanthrylamine
Overview
Description
3-Phenanthrylamine is a chemical compound with the molecular formula C14H11N . It is also known by other names such as phenanthren-3-amine, 3-Phenanthrenamine, and 3-Aminophenanthrene . The molecular weight of 3-Phenanthrylamine is 193.24 g/mol .
Synthesis Analysis
The synthesis of phenanthridinone scaffolds, which are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals, can be achieved by employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .
Molecular Structure Analysis
3-Phenanthrylamine contains a total of 28 bonds; 17 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 primary amine (aromatic) .
Physical And Chemical Properties Analysis
3-Phenanthrylamine has a molecular weight of 193.24 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has no rotatable bonds. Its exact mass and monoisotopic mass are 193.089149355 g/mol. It has a topological polar surface area of 26 Ų. It has a heavy atom count of 15 .
Scientific Research Applications
Luminescent Properties and Applications
1,10-Phenanthroline derivatives, closely related to 3-Phenanthrylamine, have been widely studied for their luminescent properties. The ability of these compounds to exhibit intense luminescence when complexed with metals has led to their use in a variety of applications. For instance, these complexes can interact with DNA in an intercalative fashion, inducing DNA cleavage in some cases. They are also used as chemosensors for metal cations and anions, and as ionophores. The rigidity and planarity of phenanthroline make it a critical component in constructing selective complexing agents. The luminescence and photophysical properties of such complexes have been extensively studied, demonstrating their potential in various analytical applications (Bencini & Lippolis, 2010).
Stereoelectronic Properties
Research has delved into the synthesis and stereoelectronic properties of novel organopalladium complexes derived from enantiomerically pure ortho-metalated 3-Phenanthrylamine derivatives. These studies provide insights into the absolute ring conformations of these organometallic phenanthrylamine chelates, both in solid state and in solution. Understanding the stereochemical rigidity and the conformational preferences of these complexes is crucial for their potential applications in medicinal chemistry and material science (Yongxin Li et al., 2003).
Photophysical Studies and Material Applications
Phenanthroline-based ligands and their complexes have been the subject of photophysical studies, leading to their application in materials science. For instance, the fabrication of devices like organic light-emitting diodes (OLEDs) has been informed by the study of phenanthroline derivatives. Such research not only enhances our understanding of the stability and efficiency of these materials but also paves the way for the development of advanced electronic devices (Wencheng Chen et al., 2017).
Chemical Sensing and Biological Applications
Some 3-Phenanthrylamine derivatives have been synthesized and used as part of luminescent materials for potential applications in medicine, as biological markers, or as drug delivery vehicles. The unique fluorescence properties of these materials, often modified by the introduction of phenanthroline, make them suitable for a wide range of applications in chemical sensing and biomedicine (Yun-chao Zhao et al., 2016).
Electroluminescent Properties
Studies on cationic iridium(III) complexes with 1,10-phenanthroline derivatives have shown promising electroluminescent properties. These complexes exhibit high thermal stability and are used as phosphorescent dopants in polymer light-emitting diodes. The research into these complexes is crucial for the advancement of display technology and the development of high-performance electroluminescent devices (Huaijun Tang et al., 2014).
properties
IUPAC Name |
phenanthren-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWRJSZODLRHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172319 | |
| Record name | 3-Phenanthrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenanthrylamine | |
CAS RN |
1892-54-2 | |
| Record name | 3-Phenanthrenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenanthrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenanthrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENANTHRYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31408D985F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

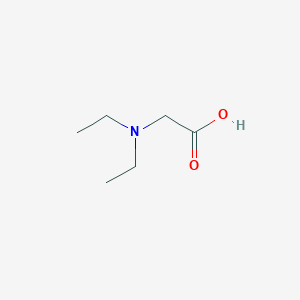
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

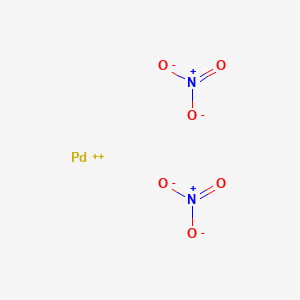

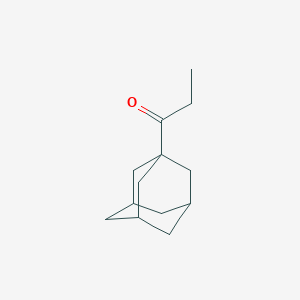

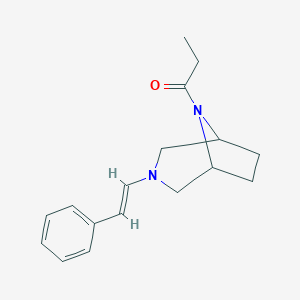
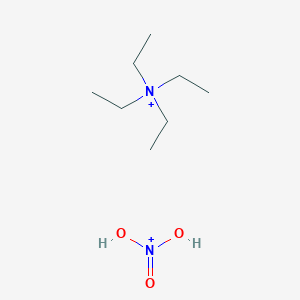
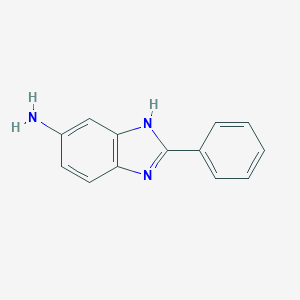
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
